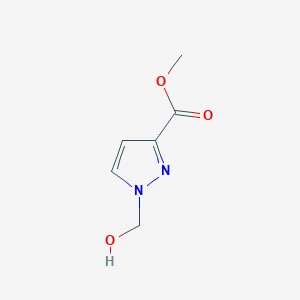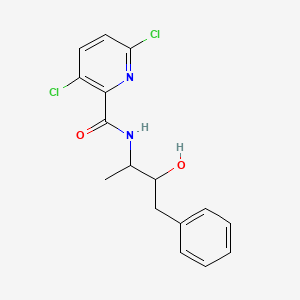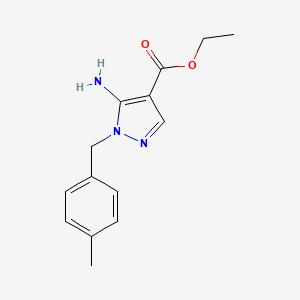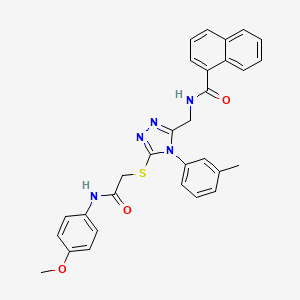
methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazine with a 1,3-diketone or a similar precursor. The hydroxymethyl group could be introduced through a hydroxymethylation reaction, and the carboxylate ester could be formed through an esterification reaction with methanol .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The hydroxymethyl group could potentially be oxidized to a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the polar hydroxymethyl and carboxylate groups would likely make the compound somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
- Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is synthesized through a two-step process. First, N-acetylglucosamine undergoes catalytic transformation to produce 5-hydroxymethylfurfural (HMF). Then, HMF reacts with 3,3-Dimethyl-2-butanone to yield the target compound. This methodology exemplifies the feasibility of converting biomass into valuable chemical precursors and highlights sustainable practices in organic synthesis .
- Derivatives of HMF, including methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, exhibit significant biological activity. Researchers explore its potential as a precursor for pharmaceuticals, especially considering its versatile structure and reactivity .
- Although specific studies on this compound are limited, its furan-based structure suggests potential antimicrobial properties. Investigating its effects against bacteria, fungi, and other pathogens could be valuable .
- The compound’s chalcone moiety (the furan ring connected to the enone group) makes it interesting for catalytic applications. Researchers may explore its role as a catalyst or ligand in various reactions .
Organic Synthesis and Green Chemistry
Biological Activity and Drug Development
Antimicrobial Properties
Catalysis and Chalcone Synthesis
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-(hydroxymethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5-2-3-8(4-9)7-5/h2-3,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYENHALRROFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)

![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
![1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one](/img/structure/B2442007.png)



![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2442013.png)
![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine](/img/structure/B2442014.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)

![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)
![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)